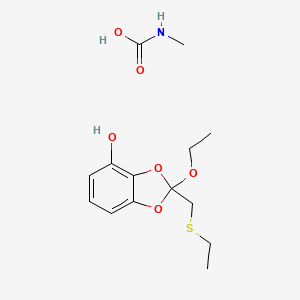![molecular formula C11H18N4OS B14585569 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide CAS No. 61280-11-3](/img/structure/B14585569.png)
6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide is a chemical compound known for its potential applications in various scientific fields. This compound features a pyrazine ring substituted with a diethylaminoethoxy group and a carbothioamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide typically involves the reaction of pyrazine-2-carbothioamide with 2-(diethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The diethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2-carbothioamide: A related compound with similar structural features but lacking the diethylaminoethoxy group.
2-(Diethylamino)ethanol: Shares the diethylaminoethoxy moiety but lacks the pyrazine ring and carbothioamide group.
Uniqueness
6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide is unique due to its combination of a pyrazine ring, diethylaminoethoxy group, and carbothioamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
CAS No. |
61280-11-3 |
|---|---|
Molecular Formula |
C11H18N4OS |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
6-[2-(diethylamino)ethoxy]pyrazine-2-carbothioamide |
InChI |
InChI=1S/C11H18N4OS/c1-3-15(4-2)5-6-16-10-8-13-7-9(14-10)11(12)17/h7-8H,3-6H2,1-2H3,(H2,12,17) |
InChI Key |
IIYWIMRKNLDBJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NC(=CN=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


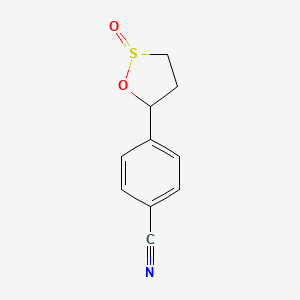
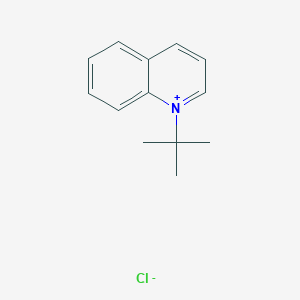
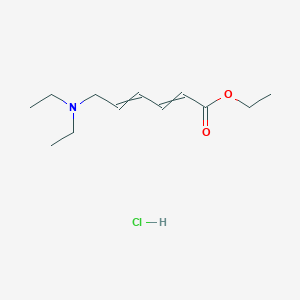
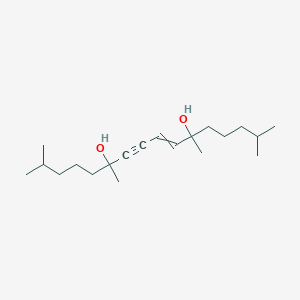
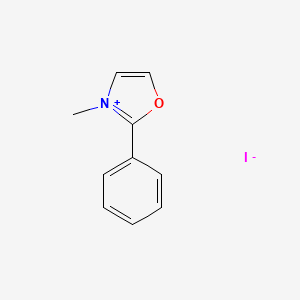

![Diethyl [(4-ethenylphenyl)methylidene]propanedioate](/img/structure/B14585519.png)
![5-Acetyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14585525.png)
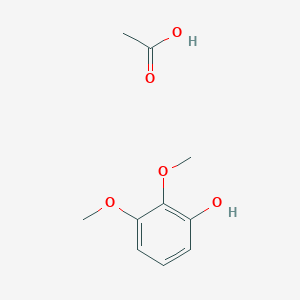
![1,2-Dimethyl-3-[4-methyl-3-(propane-1-sulfinyl)phenoxy]benzene](/img/structure/B14585560.png)
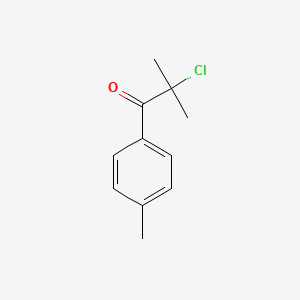

![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)
